molecular formula C15H21NO3S2 B2475070 (E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2321342-31-6

(E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2475070
CAS RN: 2321342-31-6
M. Wt: 327.46
InChI Key: WNZYFIUHOCBGPJ-ONEGZZNKSA-N
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Description

(E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H21NO3S2 and its molecular weight is 327.46. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Biochemistry of Acrylamide

Acrylamide, primarily used to synthesize polyacrylamide, finds numerous applications in soil conditioning, wastewater treatment, and as a solid support for protein separation by electrophoresis in laboratories. The chemistry, metabolism, pharmacology, and toxicology of acrylamide are extensively studied, highlighting its formation from asparagine and glucose through the Maillard reaction. The biological alkylation of amino acids, peptides, proteins, and DNA by acrylamide and its metabolite glycidamide is of significant interest in understanding its role in human health (Friedman, 2003).

Industrial Applications and Food Safety

Acrylamide serves as a precursor in the production of polymers like polyacrylamide, which are used in water and wastewater treatment, paper processing, and mining. The discovery of acrylamide in heat-treated foods led to investigations into its chemistry, agricultural practices, and toxicology to assess the potential health risks. Mechanisms of acrylamide formation in foods, particularly through the Maillard reaction, are crucial for developing improved food processes to reduce dietary acrylamide content (Taeymans et al., 2004).

Reduction of Dietary Content and Toxicity

Strategies to reduce dietary acrylamide include selecting plant varieties with low levels of precursors, removing precursors before processing, and using processing conditions that minimize acrylamide formation. The addition of food ingredients like acidulants, amino acids, antioxidants, and proteins has been reported to prevent acrylamide formation. Ongoing research seeks to reduce the acrylamide burden of the diet without adversely affecting the nutritional quality and sensory attributes of food (Friedman & Levin, 2008).

Coordination Chemistry of Acrylamide

The coordination chemistry of acrylamide with various transition metals is an area of interest, especially in understanding acrylamide reactivity in biological systems. The interactions of acrylamide or acrylamide-based ligands with biologically relevant transition metals can provide insights into the mechanism of acrylamide metabolism and its health effects (Girma et al., 2005).

Acrylamide-Based Microgels and Hybrids

Acrylamide-based microgels, particularly poly(N-isopropylacrylamide-co-acrylamide) [P(NIPAM-Am)] microgels, have drawn attention due to their responsive behavior, chemical stability, and potential applications in nanotechnology, drug delivery, sensing, and catalysis. These microgels can swell or deswell reversibly with slight changes in environmental conditions, making them promising candidates for various fields (Begum et al., 2019).

properties

IUPAC Name

(E)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S2/c17-7-8-19-15(5-10-20-11-6-15)12-16-14(18)4-3-13-2-1-9-21-13/h1-4,9,17H,5-8,10-12H2,(H,16,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZYFIUHOCBGPJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C=CC2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(CNC(=O)/C=C/C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

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